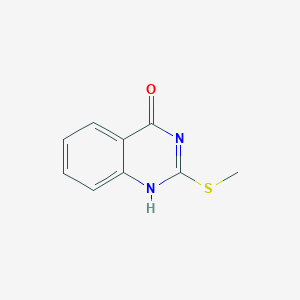

2-(methylthio)quinazolin-4(3H)-one

説明

“2-(methylthio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by the synonym "2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one" .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, has been reported in several studies. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another study reported a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .

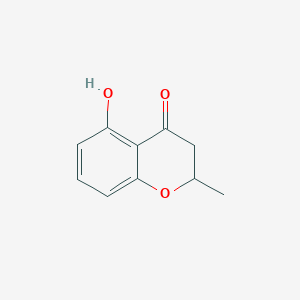

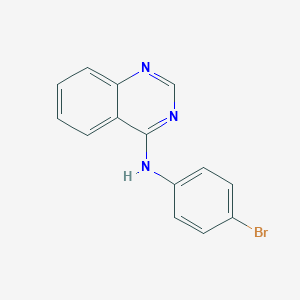

Molecular Structure Analysis

The molecular structure of “2-(methylthio)quinazolin-4(3H)-one” consists of a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methylthio group attached to the quinazolin-4(3H)-one core .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, can undergo various chemical reactions. For instance, they can be obtained from aryl iodides and 2-nitrobenzamides in a Pd (II)-catalyzed reaction using microwave irradiation . Another study reported the synthesis of indolo [1,2- a ]quinazolinones from 2-halobenzamides and indoles in a one-pot Ullmann N -arylation/2-amidation cascade reaction .

Physical And Chemical Properties Analysis

“2-(methylthio)quinazolin-4(3H)-one” is a solid at room temperature .

科学的研究の応用

Anticancer Properties

Quinazoline derivatives, including 2-(methylthio)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines by inhibiting critical proteins like EGFR, which play a pivotal role in cancer cell proliferation. The development of novel quinazoline compounds as anticancer drugs remains promising due to their ability to target multiple proteins involved in cancer pathways. This broadens the scope of quinazoline derivatives in cancer therapy, highlighting their potential as versatile anticancer agents (Ravez et al., 2015), (Marzaro et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Quinazoline derivatives exhibit significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This antibacterial activity is crucial for developing new antibiotics to combat antibiotic resistance. Furthermore, these compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammation-related disorders (Tiwary et al., 2016).

Applications in Medicinal Chemistry

The quinazoline nucleus's stability and versatility make it an attractive candidate for synthesizing bioactive moieties. Its incorporation into various medicinal agents shows the potential for developing drugs with improved bioavailability and solubility, addressing common challenges in drug formulation (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have found applications beyond medicinal chemistry, including the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the versatility of quinazoline compounds in various scientific and industrial applications (Lipunova et al., 2018).

特性

IUPAC Name |

2-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358511 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)quinazolin-4(3H)-one | |

CAS RN |

54855-81-1 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

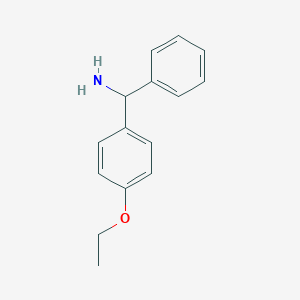

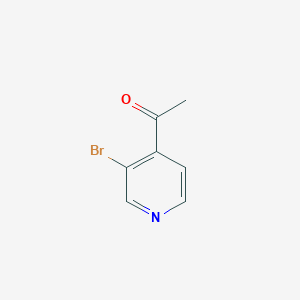

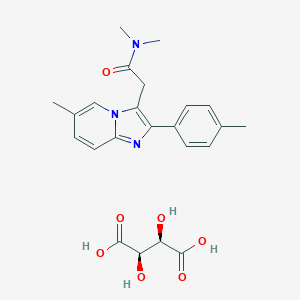

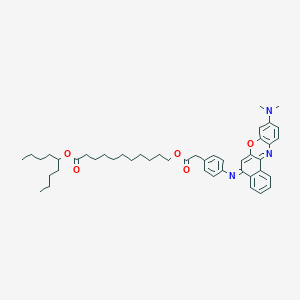

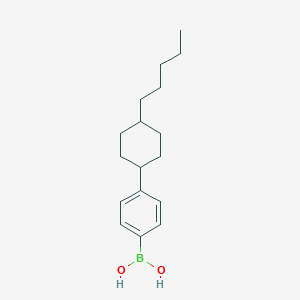

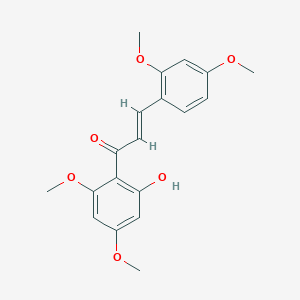

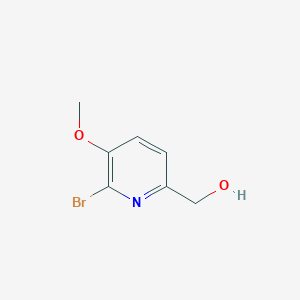

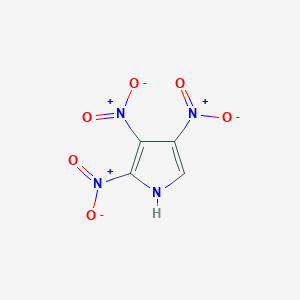

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)